molecular formula C19H25ClN2O2 B6135398 N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide

N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide

Cat. No. B6135398
M. Wt: 348.9 g/mol
InChI Key: RIVVTLUCGYAHSY-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide, also known as CTAP, is a potent and selective antagonist of the mu opioid receptor. It was first synthesized in 1995 by researchers at the University of Minnesota. Since then, CTAP has been widely used in scientific research to study the role of the mu opioid receptor in pain modulation, addiction, and other physiological processes.

Mechanism of Action

N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide acts as a competitive antagonist of the mu opioid receptor, blocking the binding of endogenous opioids such as endorphins and enkephalins. By blocking the mu opioid receptor, N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide can modulate pain perception, reduce drug-seeking behavior, and affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide are largely dependent on the specific system being studied. In general, N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has been shown to reduce pain perception, decrease drug-seeking behavior, and affect various physiological processes such as gastrointestinal motility and immune function.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide is its high selectivity for the mu opioid receptor, which allows for more precise targeting of this receptor subtype in scientific research. However, one limitation of N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in laboratory experiments.

Future Directions

There are many potential future directions for research involving N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide. One area of interest is the role of the mu opioid receptor in the development of addiction and the potential use of N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide as a therapeutic agent for addiction treatment. Another area of interest is the role of the mu opioid receptor in pain modulation and the development of more effective pain management strategies. Additionally, further research is needed to better understand the biochemical and physiological effects of N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide in various systems and to develop more potent and selective opioid receptor antagonists.

Synthesis Methods

The synthesis of N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide involves several steps, including the condensation of 3-chlorobenzylamine with cyclopentanone to form 2-(3-chlorophenyl)ethylcyclopentanone, which is then converted to the piperidine derivative by reaction with piperidine and acetic anhydride. The resulting compound is then treated with oxalyl chloride and dimethylformamide to form the final product, N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide.

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has been widely used in scientific research to study the role of the mu opioid receptor in various physiological processes. For example, N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has been used to investigate the role of the mu opioid receptor in pain modulation, addiction, and reward pathways. N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has also been used to study the effects of opioid receptor antagonists on the immune system and the gastrointestinal tract.

properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O2/c20-16-5-3-4-14(12-16)10-11-21-19(24)15-8-9-18(23)22(13-15)17-6-1-2-7-17/h3-5,12,15,17H,1-2,6-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVVTLUCGYAHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CCC2=O)C(=O)NCCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide

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